molecular formula C21H18N4O5S B3288501 N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-94-5

N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288501
CAS No.: 852135-94-5
M. Wt: 438.5 g/mol
InChI Key: QGLOQAMHCNULII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • A 3-methyl group at position 3 of the imidazo-thiazole system.
  • A 6-(3-nitrophenyl) substituent, contributing electron-withdrawing properties and aromatic bulk.
  • A carboxamide group at position 2, linked to a 2,5-dimethoxyphenyl moiety, which introduces methoxy groups capable of hydrogen bonding and modulating lipophilicity.

Its design aligns with trends in optimizing heterocyclic scaffolds for drug discovery .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-12-19(20(26)22-16-10-15(29-2)7-8-18(16)30-3)31-21-23-17(11-24(12)21)13-5-4-6-14(9-13)25(27)28/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLOQAMHCNULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Functional Groups / Modifications Synthesis Method Reference
N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (Target) Imidazo[2,1-b][1,3]thiazole 3-methyl, 6-(3-nitrophenyl), 2-carboxamide-(2,5-dimethoxyphenyl) Nitro, methoxy, carboxamide Not specified
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]-1,3,4-thiadiazole 4-fluoro-3-nitrophenyl, 4-methoxyphenyl Fluoro, nitro, methoxy Condensation reaction
ND-11503 Imidazo[2,1-b]thiazole 6-ethyl, 2-methyl, N-(2,3-dihydrobenzofuran-5-yl)methyl Ethyl, dihydrobenzofuran Amide coupling
ND-11564 Imidazo[2,1-b]thiazole 2,6-dimethyl, N-(4-(3-(trifluoromethyl)phenoxy)benzyl) Trifluoromethyl, phenoxy Amide coupling
N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine Imidazo[2,1-b][1,3,4]thiadiazole 6-(4-nitrophenyl), 2-(trifluoromethyl), N-cyclohexyl Nitro, trifluoromethyl, cyclohexylamine One-pot isocyanide-based synthesis
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide Dihydroimidazo[2,1-b][1,3]thiazole 6-phenyl, 1,3-benzodioxole-5-carboxamide Benzodioxole, carboxamide Not specified

Key Observations

Core Heterocycle Modifications

  • Imidazo-thiazole vs. Imidazo-thiadiazole: The target compound and ND-series analogs () retain the imidazo[2,1-b]thiazole core, whereas compounds in and use imidazo-thiadiazole cores (e.g., 1,3,4-thiadiazole).
  • Dihydroimidazo-thiazole : Compounds like N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide () feature a partially saturated core, which could enhance solubility but reduce aromatic stacking interactions .

Substituent Effects

  • Nitro Groups : The target compound’s 3-nitrophenyl group contrasts with the 4-fluoro-3-nitrophenyl group in . Fluorine introduction may improve membrane permeability but could alter steric interactions .
  • Methoxy vs.
  • Carboxamide Variations : The target’s carboxamide is linked to a dimethoxyphenyl group, whereas ND-11503 uses a dihydrobenzofuran-methyl group. Benzofuran moieties may confer rigidity and improved CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.